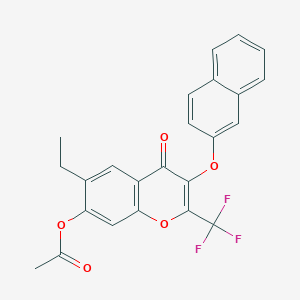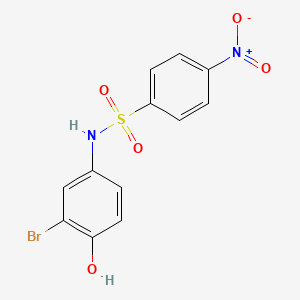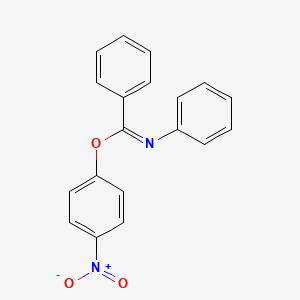![molecular formula C21H26N2O4 B11959258 Propyl 4-{4-[(propoxycarbonyl)amino]benzyl}phenylcarbamate CAS No. 60483-67-2](/img/structure/B11959258.png)
Propyl 4-{4-[(propoxycarbonyl)amino]benzyl}phenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 4-{4-[(propoxycarbonyl)amino]benzyl}phenylcarbamate is a complex organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by its unique structure, which includes a propyl group, a benzyl group, and a phenylcarbamate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-{4-[(propoxycarbonyl)amino]benzyl}phenylcarbamate typically involves multiple steps. One common method is the reaction of 4-aminobenzyl alcohol with propyl chloroformate to form the intermediate 4-(propoxycarbonyl)aminobenzyl alcohol. This intermediate is then reacted with phenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as toluene or dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Propyl 4-{4-[(propoxycarbonyl)amino]benzyl}phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Propyl 4-{4-[(propoxycarbonyl)amino]benzyl}phenylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Industry: Utilized in the development of new materials and as a stabilizer in polymer production.
作用機序
The mechanism of action of Propyl 4-{4-[(propoxycarbonyl)amino]benzyl}phenylcarbamate involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. This mechanism is particularly relevant in the inhibition of cholinesterase enzymes, which play a crucial role in neurotransmission .
類似化合物との比較
Similar Compounds
Propyl 4-aminobenzoate: Another carbamate compound with similar structural features but different functional groups.
4-Propoxycarbonylphenylboronic acid: Shares the propoxycarbonyl group but differs in its boronic acid moiety.
Uniqueness
Propyl 4-{4-[(propoxycarbonyl)amino]benzyl}phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit cholinesterase enzymes sets it apart from other similar compounds, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
60483-67-2 |
|---|---|
分子式 |
C21H26N2O4 |
分子量 |
370.4 g/mol |
IUPAC名 |
propyl N-[4-[[4-(propoxycarbonylamino)phenyl]methyl]phenyl]carbamate |
InChI |
InChI=1S/C21H26N2O4/c1-3-13-26-20(24)22-18-9-5-16(6-10-18)15-17-7-11-19(12-8-17)23-21(25)27-14-4-2/h5-12H,3-4,13-15H2,1-2H3,(H,22,24)(H,23,25) |
InChIキー |
BHEHYAJMZZHYBM-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(4-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11959204.png)





![(2E)-3-(2,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B11959229.png)


